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Compound Name: CR665

Cat. No.: B3062350 Get Quote

This guide provides a detailed comparison of CR665 and Fedotozine, two peripherally acting

kappa-opioid receptor (KOR) agonists investigated for their analgesic properties, particularly in

the context of visceral pain. While direct head-to-head clinical studies are not readily available,

this document synthesizes existing preclinical and clinical data to offer an objective overview

for researchers, scientists, and drug development professionals.

Overview and Mechanism of Action
Both CR665 and Fedotozine exert their effects by selectively targeting kappa-opioid receptors,

which are widely expressed in the central and peripheral nervous systems and play a crucial

role in pain perception, particularly visceral pain. Their peripheral selectivity is a key attribute,

aiming to provide pain relief without the central nervous system (CNS) side effects commonly

associated with traditional opioids, such as sedation, dysphoria, and addiction.[1][2]

CR665 (Difelikefalin) is a synthetic tetrapeptide agonist of the KOR.[2][3] Its chemical nature

contributes to its limited ability to cross the blood-brain barrier, thereby confining its action

primarily to the periphery. Preclinical studies have indicated that CR665 possesses both

analgesic and anti-inflammatory properties.

Fedotozine is a non-peptidic small molecule that acts as a selective agonist at kappa-1 opioid

receptors, with a preference for the κ1A subtype. It has been primarily investigated for the

treatment of functional gastrointestinal disorders, such as irritable bowel syndrome (IBS) and
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functional dyspepsia. Its mechanism involves modulating visceral sensitivity at the level of

afferent nerve pathways originating from the gut.

Quantitative Data Summary
The following table summarizes the available quantitative data for CR665 and Fedotozine.

Parameter CR665 Fedotozine Source(s)

Chemical Class Oligopeptide
Arylacetamide

derivative
,

Target Receptor
Kappa-Opioid

Receptor (KOR)

Kappa-1 Opioid

Receptor (κ1)
,

EC50 for KOR

Activation
10.9 nM

Not explicitly stated in

the provided results.

Clinical Indication

Investigated for acute

and chronic pain,

particularly visceral

pain.

Investigated for

functional dyspepsia

and Irritable Bowel

Syndrome (IBS).

,

Administration Route

Intravenous, Oral (as

CR845/difelikefalin, a

derivative)

Oral ,,

Key Clinical Finding
Selective analgesic

effect on visceral pain.

Relief of abdominal

pain and bloating in

functional digestive

disorders.

,

Experimental Protocols
Detailed methodologies from key studies are outlined below to provide context for the

presented data.

Study Design: A single-center, single-dose, randomized, double-blind, placebo- and active-

controlled, three-way crossover study in healthy male subjects.
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Treatments:

CR665 (0.36 mg/kg) administered intravenously over 1 hour.

Oxycodone (15 mg) administered orally.

Placebo administered intravenously and orally.

Pain Models:

Cutaneous Pain: Pinch pain tolerance threshold.

Deep Somatic Pain: Pressure pain detection and tolerance thresholds; cuff pressure pain

tolerance threshold.

Visceral Pain: Pain rating thresholds to distension and thermal stimulation of the

esophagus.

Measurements: Performed before dosing and at 30, 60, and 90 minutes after dosing.

Outcome: CR665 demonstrated a selective effect on visceral pain by significantly increasing

the pain rating threshold to esophageal distension.

Study Design: A double-blind, multicenter, dose-response study involving 238 patients with

IBS.

Treatments:

Placebo three times a day for six weeks.

Fedotozine at doses of 3.5 mg, 15 mg, or 30 mg three times a day for six weeks.

Primary Efficacy Endpoints: Patient assessment of mean symptom intensity, including

maximal and mean daily abdominal pain, and abdominal bloating.

Outcome: The 30 mg dose of fedotozine was significantly superior to placebo in relieving

abdominal pain and bloating.
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Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action and a typical experimental workflow

for evaluating these compounds.
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Peripheral Kappa-Opioid Receptor Signaling
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Caption: Signaling pathway of peripheral KOR agonists.
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Experimental Workflow for Visceral Pain Assessment
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Caption: Workflow for preclinical visceral pain studies.

Conclusion
CR665 and Fedotozine represent two distinct chemical approaches to achieving peripheral

KOR agonism for the treatment of pain. CR665, a peptide, has shown selective efficacy in a

human model of visceral pain. Fedotozine, a small molecule, has demonstrated clinical efficacy

in relieving symptoms of functional gastrointestinal disorders. The choice between such
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compounds in a drug development program would depend on the specific pain indication,

desired pharmacokinetic profile, and route of administration. Further direct comparative studies

would be beneficial to delineate the relative potencies, efficacies, and safety profiles of these

two peripherally acting analgesics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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